

# Tiflorex CAS number and molecular formula

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## Compound of Interest

Compound Name: Tiflorex

Cat. No.: B1673494

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## Tiflorex: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tiflorex**, also known as flutiorex, is a stimulant of the amphetamine class that was investigated as an appetite suppressant in the 1970s.<sup>[1]</sup> Structurally related to fenfluramine, **Tiflorex** showed promise in early clinical trials, demonstrating anorectic effects.<sup>[1][2]</sup> However, its development appears to have been abandoned, and it was never marketed. This technical guide provides a comprehensive overview of the available chemical, pharmacological, and clinical data on **Tiflorex**, intended for researchers and professionals in drug development.

### Chemical and Physical Properties

**Tiflorex** is a racemic mixture with the IUPAC name (RS)-N-ethyl-1-{3-[(trifluoromethyl)thio]phenyl}propan-2-amine.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

Property	Value
CAS Number	53993-67-2
Molecular Formula	C <sub>12</sub> H <sub>16</sub> F <sub>3</sub> NS
Molar Mass	263.32 g·mol <sup>-1</sup>
Synonyms	Flutiorex, TFX

## Experimental Protocols

### Synthesis of Tiflorex

The synthesis of **Tiflorex** can be achieved through a multi-step process starting from 3-(trifluoromethylthio)benzoyl chloride. While detailed, step-by-step protocols are not readily available in published literature, the general synthetic route is understood to be as follows:

- **Reduction:** The starting material, 3-(trifluoromethylthio)benzoyl chloride, undergoes a Rosenmund reduction to yield 3-((trifluoromethyl)thio)benzaldehyde.
- **Henry Reaction:** The resulting aldehyde is then reacted with nitroethane in a Henry reaction to produce 1-(2-nitroprop-1-en-1-yl)-3-[(trifluoromethyl)sulfanyl]benzene.
- **Formation of Propanone:** This intermediate is then treated with an iron catalyst in concentrated hydrochloric acid to form 1-(3'-trifluoromethylthiophenyl)-2-propanone.
- **Reductive Amination:** The final step is a reductive amination of the propanone with ethylamine and formic acid as the reducing agent to yield **Tiflorex**.

## Pharmacological Profile

### Pharmacodynamics

The precise mechanism of action of **Tiflorex** has not been extensively studied.<sup>[3]</sup> However, based on its structural similarity to compounds like fenfluramine and 4-MTA, it is believed to act as a selective serotonin releasing agent and an agonist at 5-HT<sub>2</sub> receptors.<sup>[3]</sup> This action is thought to be responsible for its appetite-suppressing effects.<sup>[3]</sup>

### Pharmacokinetics

Studies in rats have provided insights into the pharmacokinetic profile of **Tiflorex**.<sup>[1]</sup> The drug is rapidly absorbed after oral administration, reaching maximum plasma concentrations within 30 minutes.<sup>[1]</sup> It has a relatively long plasma half-life of approximately 7.5 hours for the parent drug.<sup>[1]</sup> However, the bioavailability of **Tiflorex** is low, at around 30%.<sup>[1]</sup>

The primary routes of metabolism are S-oxidation and N-dealkylation to its metabolite, norflutiorex.<sup>[1]</sup> Both **Tiflorex** and norflutiorex are primarily excreted in the urine.<sup>[1][3]</sup>

Pharmacokinetic Parameter (in rats)	Value
Time to Maximum Plasma Concentration (Tmax)	~30 minutes
Plasma Half-life (t1/2)	7.5 hours (unchanged drug)
Bioavailability	~30%
Primary Metabolites	Nortiflorex sulfoxides and sulfones
Route of Elimination	Primarily urinary excretion

## Clinical Data

**Tiflorex** underwent Phase II clinical trials to evaluate its anorectic activity in humans. A sustained-release formulation, TFX-SR, was used in these studies.

## Efficacy

The clinical trials demonstrated that **Tiflorex** produced a significant suppression of appetite.<sup>[1]</sup><sup>[3]</sup> It was reported to be approximately twice as potent as fenfluramine in its anorectic effects in humans.<sup>[2]</sup> A study involving healthy female volunteers showed a significant reduction in food intake at a time corresponding to the subjective anorectic effect.

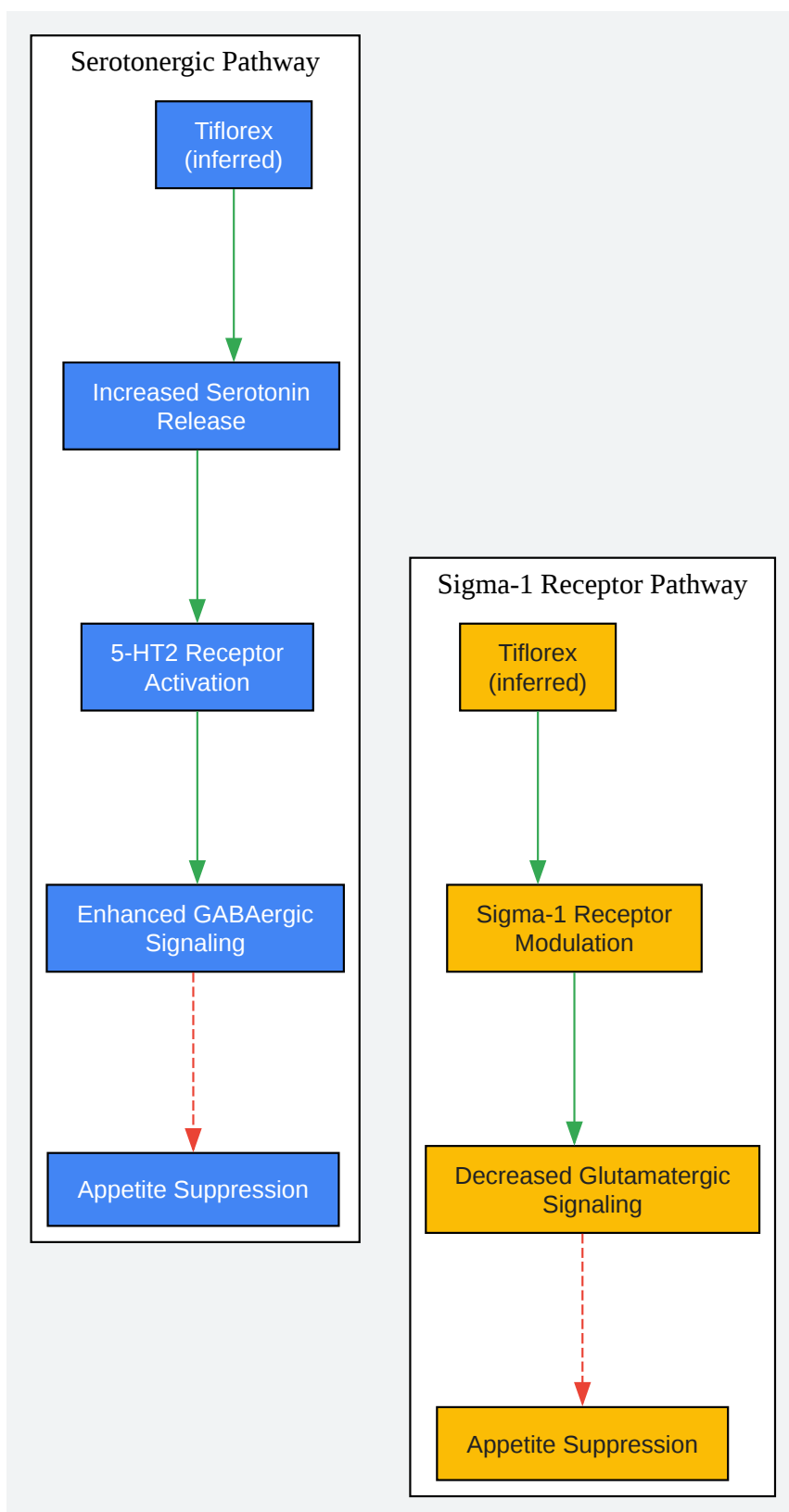
## Safety and Tolerability

The clinical trials also reported a number of side effects associated with **Tiflorex** use. These were generally mild but occurred more frequently than with placebo.

Reported Side Effects	Observations
Sleep Disturbances	Slightly more frequent than placebo. <sup>[3]</sup>
Headaches	More frequent than placebo. <sup>[3]</sup>
Mydriasis (pupil dilation)	Observed in clinical trials. <sup>[3]</sup>
Arousal	Self-reported decrease in arousal. <sup>[3]</sup>
Cardiovascular Effects	Little to no effect on heart rate. <sup>[3]</sup>

## Signaling Pathways

As the direct signaling pathways of **Tiflorex** have not been fully elucidated, the mechanism of its close analog, fenfluramine, is presented here as a likely model. Fenfluramine is understood to exert its effects through a dual mechanism involving the serotonergic and sigma-1 receptor systems.

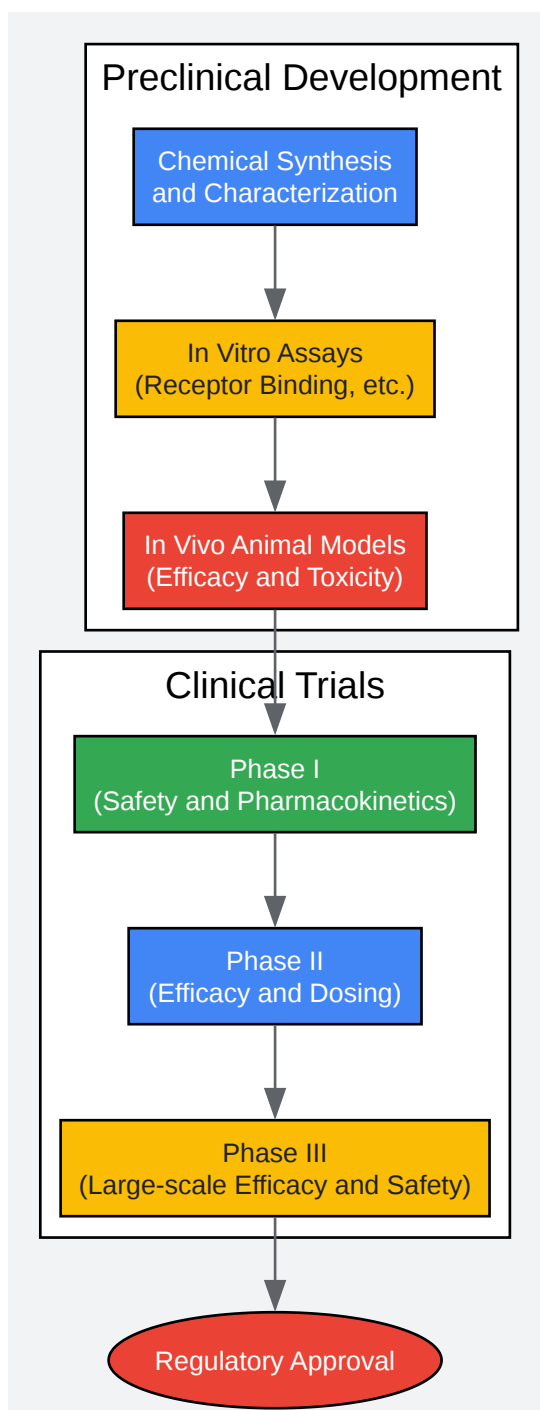


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Caption: Inferred signaling pathway for **Tiflorex** based on fenfluramine.

## Experimental Workflow

The general workflow for evaluating a potential anorectic agent like **Tiflorex**, from synthesis to clinical evaluation, is outlined below.



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